molecular formula C20H24N4OS2 B4762198 2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide

2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide

Cat. No.: B4762198
M. Wt: 400.6 g/mol
InChI Key: NFXVEZSXWNGSKZ-UHFFFAOYSA-N
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Description

2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide is a complex organic compound that features a benzothiophene ring, a triazole ring, and a cycloheptylacetamide group

Properties

IUPAC Name

2-[[5-(1-benzothiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS2/c1-24-19(16-12-26-17-11-7-6-10-15(16)17)22-23-20(24)27-13-18(25)21-14-8-4-2-3-5-9-14/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXVEZSXWNGSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCCCC2)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide typically involves multiple steps. One common approach is the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is known for its efficiency in forming the benzothiophene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide is not well-understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions involving the benzothiophene and triazole rings. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide apart from similar compounds is its unique combination of functional groups. The presence of the cycloheptylacetamide group, in particular, may confer unique properties, such as increased lipophilicity or altered binding affinity for certain molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide

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